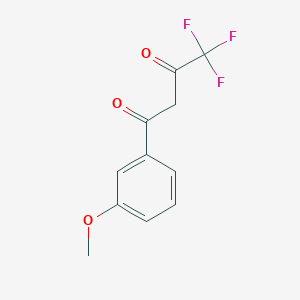

![molecular formula C17H17N3O3 B1335862 1-[7-(二乙氨基)-3-香豆酰基]咪唑 CAS No. 261943-47-9](/img/structure/B1335862.png)

1-[7-(二乙氨基)-3-香豆酰基]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

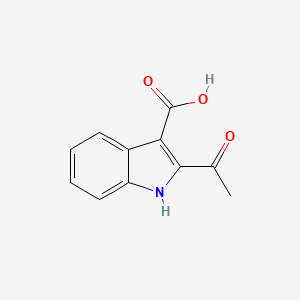

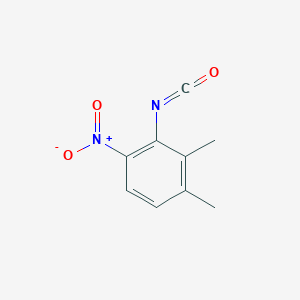

The compound "1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole" is a derivative of coumarin, which is a class of organic compounds known for their fluorescent properties and potential applications in various fields such as nonlinear optics, as laser dyes, and in biomedical applications. The presence of the diethylamino group at the 7-position and the imidazole moiety suggests that this compound may exhibit interesting optical and electronic properties .

Synthesis Analysis

The synthesis of coumarin derivatives often involves condensation reactions and can be tailored to introduce various substituents that affect the compound's properties. For instance, the Heck reaction has been used to synthesize coumarin-imidazo[1,2-a]heterocyclic-3-acrylate derivatives with varying yields . Iodine-mediated oxidative cyclisation is another method used to synthesize 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives . These methods highlight the versatility of synthetic approaches in creating coumarin derivatives with specific functional groups that can modulate their properties.

Molecular Structure Analysis

The molecular structure of coumarin derivatives significantly influences their optical and electronic properties. For example, the dihedral angle between the coumarin and imidazo[1,2-a]heterocyclic moieties can affect the coplanarity and, consequently, the nonlinear optical properties of the compound . The introduction of an imidazole bridge has been shown to impact the emission behavior of diethylaminocoumarin derivatives in various polar environments .

Chemical Reactions Analysis

Coumarin derivatives can participate in various chemical reactions due to their reactive sites. The presence of electron-donating and electron-withdrawing groups can influence these reactions. For example, the introduction of halogen atoms on the phenyl ring of 7-diethylaminocoumarin-based oxadiazole derivatives has been shown to enhance their acetylcholinesterase inhibitory activities . This suggests that chemical modifications can be strategically employed to tailor the biological activities of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are closely related to their structure. The nonlinear optical properties of these compounds can be tuned by substituents, as seen in derivatives with diethylamino groups exhibiting higher nonlinear refractive index values . Fluorescent properties are also a key feature, with some derivatives showing high emission quantum yields and shifts in emission peaks depending on the environment . The formation of J-aggregates and the effects of dye aggregation on optoelectronic properties have been studied, revealing the importance of solvent interactions . Additionally, the thermal properties and strong emissions of coumarin derivatives containing aromatic-imidazole units make them suitable for organic light-emitting devices .

科学研究应用

发光特性和衍生物

1-[7-(二乙氨基)-3-香豆酰基]咪唑的化合物表现出有前景的光致发光特性。香豆-三芳基咪唑杂化物等衍生物显示出显着的光致和电致发光特性,可用于有机发光器件。多芳族咪唑骨架的扩展 π 共轭有助于从绿蓝色到绿光的强发射,从而提高了光致发光量子效率 (Wu 等人,2021; Wang 等人,2020).

有机发光材料

该化合物可用作制造各种有机发光材料的基础。值得注意的是,含有芳香咪唑单元的官能化香豆衍生物表现出强烈的发光,尤其是在用于有机发光器件时。它们良好的热性能和高光致发光量子效率使其成为此类应用的理想选择 (Wang 等人,2020).

检测和成像应用

某些衍生物已被用作荧光探针来检测特定离子,如锡 (IV),在离子结合时显示吸收光谱和荧光强度的显着变化。这表明在细胞环境中具有生物成像应用的潜力 (Zhu 等人,2014).

结构测定和分析应用

该化合物的衍生化试剂可用于 CD 激子手性方法,用于含羟基化合物的微观结构测定。它们的荧光性质和高灵敏度提高了此类测定的准确性 (Lo 等人,2000).

荧光染料和成像研究

该化合物构成了用于分析和生物化学的高度灵敏荧光团的基础,某些衍生物显示出作为分析目的的荧光团的潜力。此外,活细胞成像的研究表明这些化合物在生物背景下的适用性 (Takechi 等人,2000; Chen 等人,2012).

属性

IUPAC Name |

7-(diethylamino)-3-(imidazole-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-3-19(4-2)13-6-5-12-9-14(17(22)23-15(12)10-13)16(21)20-8-7-18-11-20/h5-11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXKNJHVXQURHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408159 |

Source

|

| Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |

CAS RN |

261943-47-9 |

Source

|

| Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

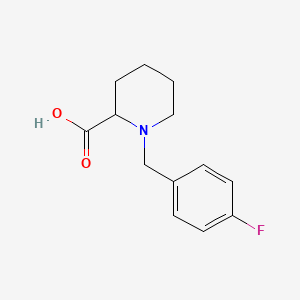

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

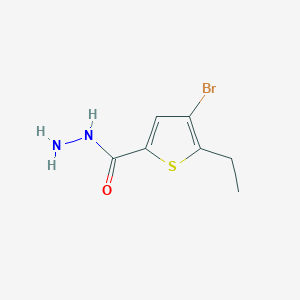

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

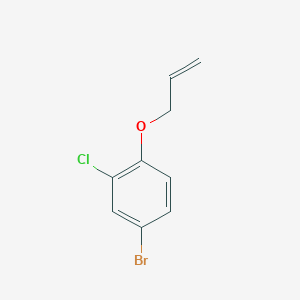

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)